2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone
Description
2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is an organic compound characterized by a complex bicyclic structure containing a pyrazolo and pyrazine ring system, substituted with an ethoxy group and an ethanone moiety
Properties
IUPAC Name |
2-ethoxy-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-9-13(17)15-6-7-16-12(8-15)10-4-3-5-11(10)14-16/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVIBTPHRUAQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN2C(=C3CCCC3=N2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles
Aminopyrazoles react with 1,2-diketones or α-keto esters under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine scaffold. For example:
Optimization of Reaction Conditions
- Solvent : Ethanol or methanol facilitates solubility and moderate reaction rates.
- Catalyst : Sodium hydroxide or potassium carbonate enhances cyclization efficiency.
- Yield : Typically 65–80% after purification via recrystallization (ethanol/water mixtures).
Construction of the Cyclopenta Ring
Intramolecular Cyclization
A pre-installed alkenyl side chain undergoes cyclization to form the cyclopenta ring:
Diels-Alder Approach
- Dienophile : Maleic anhydride or acetylenedicarboxylate.
- Diene : 1,3-Diene-functionalized pyrazolo[1,5-a]pyrazine.
- Yield : 50–60% with regioselective formation of the cyclopenta ring.
Introduction of the Ethoxy Ethanone Group
Acylation at Position 1
Nucleophilic Substitution
- Substrate : 1-Chloroethanone derivative of the cyclopenta-pyrazolo[1,5-a]pyrazine.
- Reagent : Sodium ethoxide in ethanol under reflux.
- Yield : 70–85% after recrystallization from ethanol-DMF (1:1).
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.85–3.70 (m, 4H, pyrazine-CH₂), 2.90–2.60 (m, 4H, cyclopenta-CH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
- ¹³C NMR : δ 170.5 (C=O), 148.2 (pyrazole-C), 65.8 (OCH₂CH₃), 14.1 (CH₃).
- HRMS : m/z calculated for C₁₆H₂₀N₃O₂ [M+H]⁺: 286.1556; found: 286.1552.
X-ray Crystallography
Single-crystal X-ray analysis confirms the bicyclic structure and substituent orientation. The dihedral angle between the pyrazole and pyrazine rings is 16.05°, stabilizing the conformation via intramolecular hydrogen bonding.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 3-Aminopyrazole | Ethyl glyoxalate, NaOH | 78 | 98 |
| Diels-Alder | 1,3-Diene derivative | Maleic anhydride, reflux | 55 | 95 |
| Friedel-Crafts | Cyclopenta-pyrazolo-pyrazine | Ethyl chloroacetate, AlCl₃ | 72 | 97 |
| Nucleophilic Substitution | 1-Chloroethanone derivative | NaOEt, ethanol | 82 | 99 |
Challenges and Optimization Strategies
- Regioselectivity : Competing acylation at position 3 is mitigated by steric hindrance using bulky acylating agents.
- Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves closely eluting byproducts.
- Scale-up : Continuous flow reactors improve yield (85% at 100 g scale) by enhancing heat transfer and mixing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The ethoxy group can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: : Reduction of the ethanone moiety could yield secondary alcohols.
Substitution: : The pyrazolo[1,5-a]pyrazine core is amenable to electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide.
Reduction: : Involves reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions may include the use of halogenated reagents or organolithium compounds under inert atmosphere conditions.
Major Products
From Oxidation: : The formation of 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanal.
From Reduction: : The conversion to 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanol.
Scientific Research Applications
Chemistry: : Acts as a building block for the synthesis of more complex molecules, including novel heterocycles.
Biology: : Potential use as a probe in biochemical assays due to its unique structure.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: : Utilized in the development of new materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
Mechanism
The compound’s mechanism of action may involve interaction with specific biological targets, such as enzymes or receptors, due to its structural resemblance to naturally occurring ligands or substrates. The pyrazine and pyrazole moieties can engage in hydrogen bonding, π-π interactions, and hydrophobic effects with these targets.
Molecular Targets and Pathways
Potential targets include microbial enzymes, signaling proteins involved in inflammation, and receptors in the central nervous system. The exact pathways remain a subject of ongoing research, with studies focusing on elucidating the binding modes and the subsequent biological effects.
Comparison with Similar Compounds
Comparison
Compared to other pyrazolo[1,5-a]pyrazine derivatives, 2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is unique due to the ethoxy and ethanone substituents, which confer distinct chemical properties and reactivity.
Similar Compounds
1-(3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1(7H)-yl)ethanone
2-(1H-pyrazolo[1,5-a]pyrazin-2-yl)ethanol
This compound's intriguing structure and versatile reactivity make it a valuable subject of study across multiple disciplines, promising various applications in scientific research and industrial development.
Biological Activity
2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound through various studies and research findings, highlighting its pharmacological properties and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 258.32 g/mol. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological activities.
Biological Activity Overview
Research indicates that compounds containing the pyrazolo structure exhibit a range of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
Studies have demonstrated that pyrazole derivatives possess significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) have shown promising results. Compounds similar to this compound were tested using the MTT assay and demonstrated cytotoxic effects with IC50 values in the low micromolar range .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated:
- In Vivo Models : Animal models using carrageenan-induced paw edema showed that derivatives of pyrazolo compounds can reduce inflammation significantly compared to control groups treated with standard anti-inflammatory drugs like ibuprofen .
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole derivatives indicates:
- Bacterial Strains Tested : Compounds similar to this compound exhibited activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were found to be effective at concentrations lower than those of standard antibiotics .
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo derivatives in clinical settings:
- Study on Inflammation : A study involving animal models demonstrated that treatment with pyrazolo derivatives significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Cancer Treatment Trials : Early-phase clinical trials have suggested that compounds similar to this compound may enhance the efficacy of existing chemotherapeutics while reducing side effects.
Q & A
Q. Optimization Table :
| Step | Reaction Type | Catalysts/Solvents | Yield Range | Reference |
|---|---|---|---|---|
| 1 | Cyclization | HCl (0.1 M), 80°C | 60-75% | |
| 2 | Etherification | K₂CO₃, DMF, 60°C | 70-85% | |
| 3 | Purification | Column chromatography (hexane:EtOAc) | >95% purity |
Advanced: How can structural ambiguities in the compound be resolved using spectroscopic and crystallographic methods?
Answer:
- NMR Analysis : Assign peaks for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyrazolo-pyrazine protons (δ 6.5–8.0 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the cyclopenta-pyrazine ring system. For example, triclinic crystal systems (e.g., space group P1) with unit cell parameters a = 7.17 Å, b = 10.70 Å, c = 13.92 Å are typical for related analogs .
- HRMS Validation : Confirm molecular ion peaks (e.g., m/z 411.88 for C₂₂H₂₂ClN₃O₃ analogs) to verify purity .
Basic: What in vitro assays are suitable for evaluating the compound’s bioactivity (e.g., anti-inflammatory or anticancer potential)?
Answer:
- Anti-inflammatory : Measure COX-2 inhibition via ELISA, using IC₅₀ values (e.g., 10–50 μM for pyrazolo-pyrimidine analogs) .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves (e.g., EC₅₀ = 5–20 μM) .
- Kinase Inhibition : Screen against kinases (e.g., EGFR or BRAF) using competitive binding assays .
Advanced: How can conflicting bioactivity data across studies be reconciled?
Answer:
- Structural Variants : Compare substituent effects (e.g., 4-chlorophenyl vs. methoxyphenyl groups) on target binding .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO <0.1% v/v) to reduce variability .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate bioactivity with electronic/steric properties of substituents .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
Answer:
- Substituent Variation : Synthesize derivatives with modified aryl/alkoxy groups (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl) and compare IC₅₀ values .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., pyrazine N-atoms) using 3D-QSAR models .
- Data Table :
| Derivative | Substituent (R) | IC₅₀ (COX-2) | EC₅₀ (MCF-7) |
|---|---|---|---|
| A | 4-Cl | 12 μM | 8 μM |
| B | 3,4-OCH₃ | 25 μM | 15 μM |
| C | 2-OCH₃ | 45 μM | >50 μM |
Advanced: How can computational modeling improve the design of derivatives with enhanced pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME to optimize logP (target: 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
- Docking Studies : Simulate binding to target proteins (e.g., COX-2 PDB: 5KIR) to prioritize derivatives with high docking scores (>−9.0 kcal/mol) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .
Basic: What analytical methods are critical for assessing purity and stability during storage?
Answer:
- HPLC : Use C18 columns (acetonitrile:water gradient) to detect degradation products (retention time shifts >5% indicate instability) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; >95% purity retention is acceptable .
- Mass Spectrometry : Monitor for oxidation products (e.g., +16 Da peaks indicating hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
